molecular formula C10H10ClNO B8545796 3-(3-Chlorophenyl)-3-hydroxybutanenitrile

3-(3-Chlorophenyl)-3-hydroxybutanenitrile

Cat. No.: B8545796
M. Wt: 195.64 g/mol
InChI Key: VIJZTNQAJGIOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-3-hydroxybutanenitrile is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-hydroxybutanenitrile

InChI

InChI=1S/C10H10ClNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5H2,1H3

InChI Key

VIJZTNQAJGIOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dry THF (15 mL) was cooled to −78° C. and 2.5M n-BuLi (5.18 mL, 2.0 equiv.) was added. A solution of acetonitrile (680 μL, 2.0 equiv.) in dry THF (2 mL) was added dropwise over 2 min. The mixture was stirred at −78° C. for 1 h. A solution of 3-chloroacetophenone (835 μL, 6.468 mmol) in dry THF (2 mL) was added dropwise over 2 min. 30 min. The mixture was stirred at −78° C. for 30 min. and was warmed to rt slowly. After being stirred at rt for 15 min., the mixture was quenched with water (10 mL), diluted by ether (20 mL), washed with 2% aq HCl (15 mL). The aqueous layer was extracted with ether (2×10 mL). The combined organic layers were washed with satd aq NaHCO3 (5 mL) and brine (10 mL), and dried over Na2SO4. After filtration and concentration, the crude product (1.4 g, quant. yield) was used for next step without further purification. LC-MS Method 1 tR=1.40 min., m/z=219, 221 (M+Na).
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
680 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
835 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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